molecular formula C8H4Cl2O2 B012631 (4-Chlorophenyl)(oxo)acetyl chloride CAS No. 104132-79-8

(4-Chlorophenyl)(oxo)acetyl chloride

Cat. No.: B012631
CAS No.: 104132-79-8
M. Wt: 203.02 g/mol
InChI Key: JTXJZMXFVCMTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-alpha-oxo-benzeneacetyl chloride is a chemical compound with the molecular formula C8H4Cl2O2. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a chloro group and an oxo group attached to a benzene ring, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-alpha-oxo-benzeneacetyl chloride can be synthesized through several methods. One common approach involves the chlorination of alpha-oxo-benzeneacetyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-alpha-oxo-benzeneacetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-oxo-benzeneacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), catalysts (triethylamine).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).

Major Products

    Substitution: Amides, esters, thioesters.

    Reduction: Hydroxy derivatives.

    Oxidation: Complex oxidized products.

Scientific Research Applications

4-Chloro-alpha-oxo-benzeneacetyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is involved in the development of new drug candidates, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxo group can participate in redox reactions, altering the oxidation state of the compound. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

4-Chloro-alpha-oxo-benzeneacetyl chloride can be compared with other similar compounds such as:

    Benzoyl chloride: Lacks the chloro and oxo groups, making it less reactive in certain substitution and redox reactions.

    4-Chlorobenzoyl chloride: Contains a chloro group but lacks the oxo group, limiting its reactivity in redox reactions.

    Alpha-oxo-benzeneacetyl chloride: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.

The presence of both chloro and oxo groups in 4-Chloro-alpha-oxo-benzeneacetyl chloride enhances its reactivity and makes it a unique and valuable compound in various chemical processes.

Properties

CAS No.

104132-79-8

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetyl chloride

InChI

InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H

InChI Key

JTXJZMXFVCMTKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)Cl)Cl

Synonyms

Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI)

Origin of Product

United States

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